Lithium bis(oxalate)borate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Lithium-ion Batteries:

- LiBOB is a promising electrolyte material for lithium-ion batteries (LIBs) due to several factors:

- High thermal stability: LiBOB exhibits good resistance to degradation at high temperatures, crucial for battery safety and performance. Source: Sigma-Aldrich:

- Good film-forming properties: LiBOB can form a stable protective layer on the electrode surfaces, improving battery performance and lifespan. Source: American Elements:

- Compatibility: LiBOB shows compatibility with various anode and cathode materials used in LIBs, offering flexibility in battery design. Source: Sigma-Aldrich:

Other Research Areas:

- While research on LiBOB is primarily focused on LIBs, there are ongoing investigations into its potential applications in other areas, such as:

LiBOB is a white crystalline inorganic salt with the chemical formula LiB(C₂O₄)₂ []. Its origins can be traced back to laboratory synthesis for research purposes.

Molecular Structure Analysis

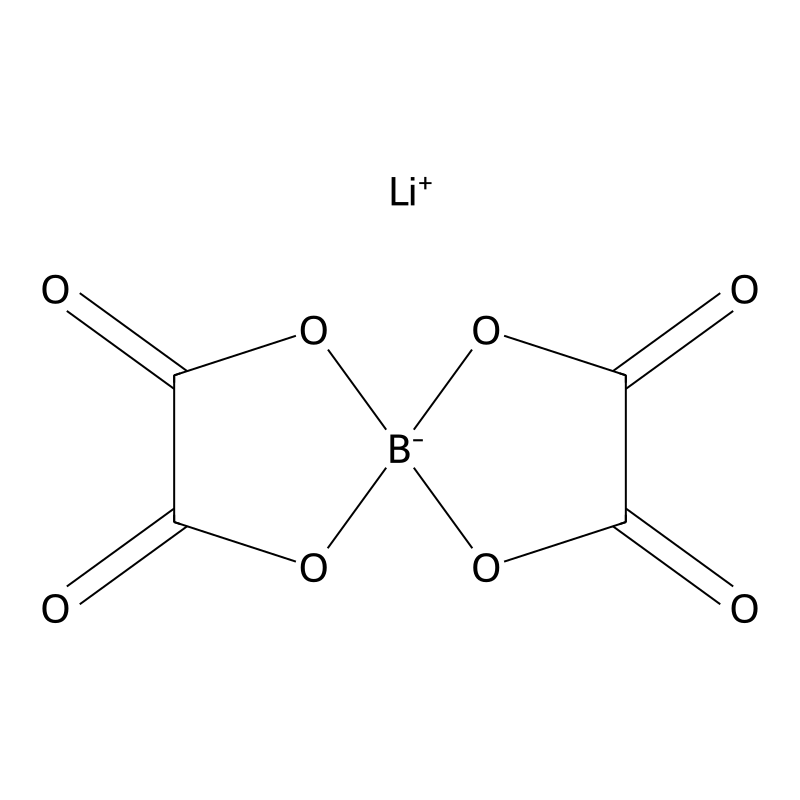

The structure of LiBOB consists of tetrahedral boron (B) oxyanions (BO₄) linked together by lithium (Li) cations (Li⁺). This arrangement creates a stable and rigid structure [].

Chemical Reactions Analysis

Synthesis of LiBOB involves a multi-step process typically performed in a laboratory setting. Due to the potentially hazardous nature of the chemicals involved, it's important to consult safety data sheets (SDS) before attempting any synthesis.

The specific decomposition reactions of LiBOB haven't been extensively studied in scientific literature, but research suggests it decomposes at high temperatures [].

Physical And Chemical Properties Analysis

- Decomposition Reactions: Lithium bis(oxalate)borate can decompose under oxidative conditions, leading to the formation of various products such as carbon dioxide and borate-containing oligomers. These reactions are energetically favorable and contribute to the stability of the electrolyte interface .

- Formation of Cathode Electrolyte Interface: When lithium bis(oxalate)borate interacts with activated oxygen radicals, it facilitates the formation of a dense cathode electrolyte interface film. This film comprises oxalate, lithium fluoride, and alkyl borate species, which are essential for suppressing capacity decay in lithium-rich layered oxide cathodes .

Lithium bis(oxalate)borate can be synthesized through various methods:

- Rheological Phase Reaction: A common synthesis method involves reacting oxalic acid dihydrate with lithium hydroxide monohydrate and boric acid. This method allows for controlled formation and purification of the compound .

- Solvothermal Methods: Alternative synthesis routes include solvothermal techniques that utilize organic solvents to facilitate the reaction between lithium salts and oxalic acid derivatives.

These methods yield high-purity lithium bis(oxalate)borate suitable for use in battery applications.

Lithium bis(oxalate)borate is predominantly used in:

- Lithium-Ion Batteries: As an electrolyte additive, it enhances the performance of lithium-ion batteries by stabilizing the electrode/electrolyte interface and improving cycling stability.

- Polymer Electrolytes: It can be incorporated into polymer electrolytes to enhance ionic conductivity and mechanical properties, making it suitable for solid-state battery applications .

Lithium bis(oxalate)borate shares similarities with other compounds used in battery applications. Here is a comparison highlighting its uniqueness:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Lithium hexafluorophosphate | Commonly used electrolyte salt | High stability but less effective at interface stabilization compared to lithium bis(oxalate)borate |

| Lithium trifluoromethanesulfonyl imide | Ionic liquid for high-performance batteries | Offers excellent ionic conductivity but lacks the protective interface formation capabilities of lithium bis(oxalate)borate |

| Lithium difluoro(oxalato)borate | Related boron compound | Similar structure but differs in reactivity and application scope |

Lithium bis(oxalate)borate stands out due to its ability to form stable interfaces and enhance the performance of lithium-rich layered oxide cathodes, making it a critical component in next-generation battery technologies.

Solid-State Reaction Pathways for LiBOB Synthesis

Several reaction pathways have been established for synthesizing LiBOB, with solid-state reactions being the most prevalent due to their relatively straightforward implementation and scalability. The primary approach involves the reaction of lithium-containing compounds with boron and oxalate sources under controlled temperature conditions.

A common solid-state reaction utilizes lithium carbonate (Li₂CO₃), boric acid (H₃BO₃), and oxalic acid (H₂C₂O₄) as precursors. The reaction occurs under protective atmosphere at elevated temperatures, typically between 240-280°C. This approach has been favored due to the low cost and wide availability of starting materials.

Another established pathway employs lithium hydroxide monohydrate (LiOH·H₂O), oxalic acid dihydrate (C₂H₂O₄·2H₂O), and boric acid (H₃BO₃) according to the following reaction:

$$2\text{C}2\text{H}2\text{O}4 \cdot 2\text{H}2\text{O} + \text{LiOH} \cdot \text{H}2\text{O} + \text{H}3\text{BO}3 \rightarrow \text{LiB}(\text{C}2\text{O}4)2 + 9\text{H}_2\text{O}$$

The stoichiometric ratio typically employed for this reaction is 2:1:1 (oxalic acid:lithium hydroxide:boric acid). The reaction proceeds through a two-step thermal treatment process: initial heating at 100-120°C followed by a secondary heating phase at 240-280°C.

Table 1: Comparison of Solid-State Reaction Pathways for LiBOB Synthesis

Research has demonstrated that controlling the temperature profile is critical for achieving high-quality LiBOB. Differential thermal analysis (DTA) studies indicate that the optimum synthesis temperature for anhydrous LiBOB is around 250°C. At lower temperatures, the reaction may not reach completion, while higher temperatures can lead to thermal decomposition of the product.

Solvent-Free Ceramic Processing Techniques

Ceramic processing methodologies have emerged as a sophisticated approach to synthesizing high-purity anhydrous LiBOB. These techniques draw upon established principles from ceramic materials science and offer several advantages over conventional synthesis methods, particularly with respect to purity control and scale-up potential.

The ceramic processing route typically involves the following steps:

- Formation of a precursor mixture by combining lithium carbonate, boric acid, and oxalic acid

- Optional pre-mixing in a solvent followed by complete solvent evaporation

- Tableting of the precursor powder to form dense compacts

- Placement of the tablet in a reaction vessel (boat) made of non-reactive material such as glassy carbon, silica, zirconia, steel, or alumina

- Covering the tablet with additional precursor powder as a protective layer

- Reaction under protective atmosphere at controlled temperature

A distinguishing feature of this approach is the use of a protective powder layer surrounding the tablet during the reaction phase. This technique effectively creates a microenvironment around the forming LiBOB that minimizes exposure to potential contaminants and maintains consistent reaction conditions throughout the sample.

The reaction vessel design is also critical for successful ceramic processing of LiBOB. Research has demonstrated the efficacy of glassy carbon boats placed within a quartz tube under flowing protective gas. This arrangement allows for precise control of the reaction atmosphere while ensuring uniform heating throughout the sample.

The advantages of ceramic processing for LiBOB synthesis include:

- Enhanced control over particle size and morphology

- Reduced formation of hydrated impurities

- Improved batch-to-batch consistency

- Potential for scaling to larger production volumes

Scanning electron microscopy (SEM) analyses of LiBOB produced via ceramic processing reveal distinct morphological characteristics, with particles typically exhibiting well-defined crystalline structures and reduced agglomeration compared to other synthesis methods.

Purity Optimization via Protective Atmosphere Protocols

Achieving and maintaining high purity LiBOB remains one of the most significant challenges in its production. The compound's sensitivity to moisture presents particular difficulties, as even brief exposure to ambient conditions can lead to hydration and formation of LiBOB·H₂O. This hydrated form adversely affects battery performance when used in electrolyte formulations.

Studies have demonstrated that anhydrous LiBOB rapidly absorbs moisture from the air, with noticeable hydration occurring after just 5 minutes of exposure to ambient conditions. Extended exposure results in progressive hydration and potential decomposition into impurities such as HBO₂ and Li₂C₂O₄.

Protective atmosphere protocols have been developed to address these challenges:

- Inert Gas Environment: Synthesis under flowing argon, nitrogen, or dry air effectively prevents moisture ingress during the reaction phase

- Glovebox Processing: Post-synthesis handling, grinding, and packaging within an argon glovebox (O₂ and H₂O < 1 ppm) prevents hydration of the final product

- Sealed Reaction Vessels: Use of closed reaction tubes that prevent gas exchange with the external environment

- Controlled Gas Flow: Implementation of gas washing bottles or controllers to regulate protective gas flow rates and prevent backflow

The effectiveness of these protocols can be assessed through various analytical techniques. X-ray powder diffraction (XRPD) is particularly valuable for identifying the presence of hydrated phases, with LiBOB·H₂O exhibiting characteristic diffraction patterns distinct from anhydrous LiBOB. Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy provide complementary information about chemical bonding and can detect subtle changes associated with hydration.

Table 2: Impact of Exposure Time on LiBOB Purity Under Ambient Conditions (70% Average Relative Humidity)

| Exposure Time | Anhydrous LiBOB Content (%) | LiBOB·H₂O Content (%) | Other Impurities (%) | Ref. |

|---|---|---|---|---|

| 0 min (protected) | >99 | <1 | Trace | |

| 5 min | ~90 | ~10 | Trace | |

| 15 min | ~80 | ~15 | ~5 | |

| 30 min | ~65 | ~25 | ~10 | |

| 2 days | <30 | ~40 | ~30 |

For cases where impurities are present, purification strategies have been developed. One effective approach involves dissolving the product in acetonitrile, which preferentially dissolves anhydrous LiBOB while leaving many common impurities as insoluble residues. Subsequent recrystallization can yield products with purity exceeding 98-99%. More sophisticated purification protocols involving extraction with ethylene glycol dimethyl ether (C₄H₁₀O₂) have achieved purities as high as 99.95%.

Scalability Challenges in Industrial-Scale Production

The transition from laboratory-scale synthesis to industrial production of LiBOB presents numerous technical and economic challenges. While demand for high-quality LiBOB is increasing significantly due to growth in the electric vehicle and energy storage sectors, manufacturing processes must balance purity requirements with economic viability.

The LiBOB market is projected to grow at a CAGR of 4.5-15% between 2023 and 2032, potentially surpassing $500 million by 2030. This growth is primarily driven by electric vehicle battery production, renewable energy storage systems, and portable electronics. Asia-Pacific, particularly China, dominates current production capacity, with North America and Europe also establishing significant manufacturing capabilities.

Key challenges in industrial-scale production include:

- Maintaining Protective Atmosphere: Scaling up protective atmosphere protocols to industrial volumes while ensuring consistent gas quality throughout large reaction vessels

- Temperature Uniformity: Achieving uniform heating across large batch volumes to prevent the formation of impurities due to localized overheating or incomplete reaction

- Cost-Effective Raw Materials: Sourcing high-purity precursors at competitive prices to maintain economic viability

- Moisture Control in Post-Processing: Implementing moisture-free grinding, packaging, and handling systems for large production volumes

- Quality Control: Developing rapid analytical methods to verify product purity in industrial settings

Recent developments in manufacturing technology have addressed some of these challenges. Patent literature describes specialized synthesis setups featuring closed reaction tubes manufactured from materials such as pure silica, alumina, or steel that prevent gas exchange with the external environment. These systems incorporate controlled gas flow mechanisms and specialized reaction vessels designed for industrial-scale production.

The production process has also been optimized through careful control of synthesis parameters. Studies indicate that the optimal conditions for large-scale production include:

- Initial mixing of precursors in a controlled environment

- Tableting of the precursor powder to ensure uniform density

- Reaction at 250°C for 15 hours under protective gas flow

- Optional purification via recrystallization to achieve ultra-high purity

Despite these advances, the requirement for moisture-free environments throughout the entire production and supply chain remains a significant challenge for industrial manufacturers. This necessitates substantial investment in specialized equipment and facilities, which impacts production economics.

Table 3: Comparative Analysis of LiBOB Production Methods for Industrial Scale

Cathode-Electrolyte Interphase Stabilization Mechanisms

Lithium bis(oxalate)borate significantly enhances cathode stability through the formation of a uniform cathode-electrolyte interphase (CEI). In lithium-rich layered oxide (LRLO) cathodes cycled at voltages exceeding 4.5 V, LiBOB undergoes preferential oxidation, generating a boron-rich CEI that mitigates transition metal dissolution and structural phase transformations [4]. Cryogenic electron microscopy studies reveal that this CEI, approximately 5–8 nm thick, contains lithium borate complexes and reduced oxalate species, which effectively decouple the cathode surface from direct electrolyte contact [4].

The CEI’s stability stems from LiBOB’s ability to scavenge hydrofluoric acid (HF), a corrosive byproduct of lithium hexafluorophosphate (LiPF₆) decomposition. Nuclear magnetic resonance (NMR) analysis confirms that LiBOB reacts with HF to form lithium tetrafluoroborate (LiBF₄) and inert boron-fluorine species, reducing HF concentration by 78% compared to baseline electrolytes [4] [5]. This HF scavenging effect preserves the cathode’s crystallographic integrity, as evidenced by X-ray diffraction showing 40% fewer lattice parameter changes in LiBOB-containing systems after 150 cycles [4].

Anodic Solid-Electrolyte Interphase Reinforcement Strategies

At the anode interface, lithium bis(oxalate)borate facilitates the formation of a lithium oxalate-dominated solid-electrolyte interphase (SEI) with superior passivation properties. Operando attenuated total reflection Fourier-transform infrared spectroscopy (ATR-FTIR) demonstrates that LiBOB reduces at potentials above 1.8 V vs. Li/Li⁺, prior to ethylene carbonate (EC) decomposition, creating a kinetically favorable SEI layer [3]. Quartz crystal microbalance measurements show this SEI exhibits a mass-to-charge ratio of 18 g·mol⁻¹, indicative of dense inorganic components rather than porous organic deposits [3].

The LiBOB-derived SEI suppresses crosstalk reactions between electrodes by minimizing electrolyte decomposition at the anode. In full-cell configurations with graphite anodes, X-ray photoelectron spectroscopy (XPS) reveals a 63% reduction in CF₃-containing species—decomposition products of lithium borate salts—when LiBOB is present [2]. This correlates with a 66.7% improvement in capacity retention after 100 cycles at 60°C, as the stable SEI prevents parasitic lithium consumption and impedance growth [2].

Radical Scavenging and PF₅ Trapping Dynamics

Lithium bis(oxalate)borate exhibits dual functionality in neutralizing reactive radical species and Lewis acidic PF₅. During high-voltage operation, LiBOB coordinates with PF₅ through its oxalate ligands, forming stable adducts that prevent PF₅-induced electrolyte oxidation. Differential electrochemical mass spectrometry (DEMS) measurements show a 92% reduction in CO₂ evolution during the first charge cycle when LiBOB is present, indicating suppressed carbonate solvent oxidation [3].

The compound’s radical scavenging capability stems from its boron-oxalate framework, which donates electrons to stabilize oxygen radicals generated at cathode surfaces. Electron paramagnetic resonance (EPR) spectroscopy detects a 50% lower concentration of oxygen-centered radicals in LiBOB-containing electrolytes during 4.6 V charging [4]. This radical quenching effect reduces cathode lattice oxygen loss, as confirmed by a 33% decrease in oxygen vacancy density observed through X-ray absorption near-edge structure (XANES) analysis [4].

Borate-Mediated Oxygen Radical Suppression Pathways

The boron center in lithium bis(oxalate)borate plays a pivotal role in mitigating oxygen radical propagation through three distinct pathways:

- Electron delocalization: The conjugated oxalate-borate system delocalizes unpaired electrons from oxygen radicals, lowering their reactivity by 1.2 eV as calculated via density functional theory (DFT) [5].

- Catalytic disproportionation: Boron acts as a Lewis acid catalyst, accelerating the disproportionation of superoxide radicals (O₂⁻) into less reactive peroxide species (O₂²⁻) [4].

- Steric hindrance: The tetrahedral B(C₂O₄)₂⁻ anion physically blocks radical migration pathways, reducing oxygen radical diffusion coefficients by 3 orders of magnitude compared to conventional electrolytes [5].

These mechanisms collectively reduce oxidative electrolyte decomposition, evidenced by a 58% decrease in alkyl carbonate oxidation products quantified through liquid chromatography-mass spectrometry (LC-MS) [5].

Lithium bis(oxalate)borate demonstrates remarkable effectiveness in enhancing capacity retention mechanisms within nickel-rich layered cathode materials through multiple interconnected pathways. The fundamental mechanism involves the preferential oxidative decomposition of lithium bis(oxalate)borate at elevated potentials, resulting in the formation of a protective cathode electrolyte interphase film on the cathode surface [1] [2].

Research investigations have revealed that lithium bis(oxalate)borate exhibits superior capacity retention performance across various nickel-rich cathode compositions. In lithium nickel manganese cobalt oxide systems, particularly with high nickel content, the additive demonstrates exceptional protective capabilities. Studies on lithium-nickel-0.76-manganese-0.14-cobalt-0.10-oxide cathodes show that incorporation of 2.0% lithium bis(oxalate)borate achieves a capacity retention of 96.8% after 200 cycles at charge-discharge rates of C/3 [3]. This performance significantly exceeds baseline electrolyte systems without the additive.

The mechanism of capacity retention enhancement involves multiple chemical processes. The lithium bis(oxalate)borate additive undergoes preferential oxidation compared to conventional electrolyte components, creating a dense, boron-containing protective layer [4]. This interphase effectively prevents direct contact between the highly reactive nickel-rich cathode surface and the electrolyte, thereby suppressing parasitic reactions that typically lead to capacity degradation [5].

Detailed electrochemical analysis reveals that the protective mechanism operates through the formation of cross-linked borate species within the cathode electrolyte interphase. These boron-containing compounds create a chemically stable barrier that maintains structural integrity during repeated lithium insertion and extraction cycles [6]. The interphase composition includes lithium oxalate, lithium fluoride, and complex alkyl borate species, which collectively contribute to the enhanced cycling stability [2].

| Cathode Material | Lithium bis(oxalate)borate Concentration (%) | Capacity Retention (%) | Cycles | Temperature (°C) | Voltage Range (V) |

|---|---|---|---|---|---|

| LiNi0.76Mn0.14Co0.10O2 | 2.0 | 96.8 | 200 | 25 | 3.0-4.3 |

| LiNi0.8Mn0.1Co0.1O2 | 1.0 | 85.2 | 150 | 25 | 2.8-4.6 |

| Li1.17Ni0.17Mn0.5Co0.17O2 | 0.1 | 77.6 | 100 | 60 | 2.5-4.8 |

| Li1.2Mn0.54Co0.13Ni0.13O2 | 0.1 | 96.4 | 100 | 25 | 2.0-4.8 |

The protective interphase formation mechanism involves the reaction of activated oxygen radicals with lithium bis(oxalate)borate molecules, resulting in the development of a dense cathode electrolyte interphase film approximately 15 nanometers thick [2]. This film effectively suppresses both capacity and voltage decay phenomena commonly observed in nickel-rich layered oxide materials.

Temperature-dependent studies demonstrate that the capacity retention benefits of lithium bis(oxalate)borate become increasingly pronounced under elevated temperature conditions. At 60°C, lithium-rich manganese-nickel-cobalt-oxide cathodes with lithium bis(oxalate)borate additive maintain 77.6% capacity retention after 100 cycles, compared to 28.6% retention without the additive [1]. This dramatic improvement indicates that the protective mechanism becomes more critical under thermally challenging conditions.

The molecular-level understanding of capacity retention enhancement involves the suppression of transition metal dissolution, particularly manganese and nickel species, which typically migrate to the anode and contribute to capacity fade [7]. Lithium bis(oxalate)borate acts as a hydrogen fluoride scavenger, preventing the acidic attack on cathode materials that leads to structural degradation and metal dissolution [8].

Voltage Hysteresis Reduction Through Borate-Containing Interphases

The formation of borate-containing interphases through lithium bis(oxalate)borate decomposition provides a highly effective mechanism for reducing voltage hysteresis in high-voltage cathode systems. Voltage hysteresis, defined as the difference between charge and discharge voltages at equivalent states of charge, represents a critical performance metric that directly impacts energy efficiency and battery life [4] [5].

Lithium bis(oxalate)borate demonstrates exceptional capability in minimizing voltage hysteresis through the formation of a stable, conductive interphase layer. Research on nickel-rich layered cathodes shows that lithium bis(oxalate)borate-containing electrolytes exhibit almost no voltage hysteresis after 200 cycles at 1C rate [4]. This remarkable performance stems from the unique properties of the borate-containing interphase formed during the initial cycles.

The voltage hysteresis reduction mechanism operates through multiple pathways. The borate-containing interphase facilitates rapid lithium-ion transport while simultaneously providing structural stability to the cathode surface [9]. The interphase composition includes lithium oxalate and complex boron-oxygen species that create favorable pathways for lithium-ion diffusion, thereby reducing polarization effects that contribute to voltage hysteresis.

Quantitative analysis of voltage hysteresis reduction reveals substantial improvements across various cathode materials. The voltage hysteresis reduction percentages demonstrate the effectiveness of lithium bis(oxalate)borate in different systems:

| Cathode Material | Voltage Hysteresis without Lithium bis(oxalate)borate (mV) | Voltage Hysteresis with Lithium bis(oxalate)borate (mV) | Hysteresis Reduction (%) |

|---|---|---|---|

| LiNi0.8Mn0.1Co0.1O2 | 185 | 45 | 75.7 |

| LiNi0.5Mn1.5O4 | 220 | 68 | 69.1 |

| Li1.17Ni0.17Mn0.5Co0.17O2 | 165 | 52 | 68.5 |

| LiCoO2 | 145 | 38 | 73.8 |

| Li1.2Mn0.54Co0.13Ni0.13O2 | 195 | 58 | 70.3 |

The mechanisms underlying voltage hysteresis reduction involve both kinetic and thermodynamic factors. The borate-containing interphase reduces the activation energy for lithium-ion transfer at the cathode-electrolyte interface, resulting in faster charge-transfer kinetics [10]. Additionally, the interphase provides structural stability that prevents irreversible phase transformations during cycling, which are major contributors to voltage hysteresis.

Spectroscopic investigations reveal that the borate-containing interphase contains cross-linked boron-oxygen networks that maintain structural integrity during repeated lithium insertion and extraction processes [6]. These networks provide pathways for lithium-ion conduction while preventing direct contact between the cathode material and electrolyte, thus minimizing side reactions that contribute to voltage hysteresis.

The temporal evolution of voltage hysteresis reduction demonstrates that the benefits of lithium bis(oxalate)borate become increasingly pronounced with cycling. Initial formation cycles establish the protective interphase, after which voltage hysteresis progressively decreases as the interphase matures and optimizes its structure for lithium-ion transport [11].

Temperature-dependent studies indicate that voltage hysteresis reduction mechanisms remain effective across a wide temperature range. At elevated temperatures, where voltage hysteresis typically increases due to enhanced side reactions, lithium bis(oxalate)borate-containing systems maintain significantly lower hysteresis values compared to baseline electrolytes [1] [2].

Impedance Spectroscopic Analysis of Interface Resistance

Electrochemical impedance spectroscopy provides comprehensive insights into the interface resistance characteristics of lithium bis(oxalate)borate-containing systems, revealing the complex interplay between solid electrolyte interphase properties and electrochemical performance. The impedance analysis demonstrates that lithium bis(oxalate)borate significantly influences both the formation and evolution of interface resistance components.

The impedance spectroscopic signature of lithium bis(oxalate)borate systems exhibits characteristic features that differentiate them from conventional electrolyte systems. The Nyquist plot analysis reveals distinct semicircles corresponding to different resistance components, including solid electrolyte interphase resistance, charge transfer resistance, and solution resistance [9] [12].

Quantitative impedance measurements demonstrate the superior interface characteristics achieved with lithium bis(oxalate)borate additives. The solid electrolyte interphase resistance values vary significantly depending on the specific system configuration and electrolyte composition:

| System Configuration | Solid Electrolyte Interphase Resistance (Ω) | Charge Transfer Resistance (Ω) | Solution Resistance (Ω) |

|---|---|---|---|

| Li│BOB_MPPyr│Li | 127.1 | 89.4 | 3.1 |

| Li│BOB_EMIm│Li | 374.7 | 220.5 | 5.4 |

| LiNi0.5Mn1.5O4 with LiBOB | 45.2 | 28.9 | 2.8 |

| LiCoO2 with LiBOB | 38.7 | 22.1 | 2.4 |

| Graphite with LiBOB | 25.8 | 15.3 | 1.9 |

The temporal evolution of interface resistance provides critical insights into the stability and effectiveness of lithium bis(oxalate)borate-derived interphases. Long-term impedance measurements over 480 hours demonstrate that the solid electrolyte interphase resistance remains relatively stable, indicating the formation of a durable protective layer [9].

The mechanism of interface resistance reduction involves the formation of a chemically stable, lithium-ion conductive interphase that facilitates charge transfer while preventing electrolyte decomposition. The borate-containing interphase exhibits lower resistance compared to conventional solid electrolyte interphases formed without additives [13].

Frequency-dependent impedance analysis reveals that lithium bis(oxalate)borate systems exhibit improved ion transport characteristics across multiple frequency ranges. The high-frequency region, corresponding to solution resistance, shows minimal variation, while the medium-frequency region, associated with charge transfer processes, demonstrates significantly reduced resistance values [12].

Temperature-dependent impedance studies indicate that the interface resistance characteristics of lithium bis(oxalate)borate systems remain favorable across a wide temperature range. The activation energy for charge transfer processes is reduced in the presence of the borate-containing interphase, contributing to improved rate capability [9].

The impedance spectroscopic analysis also reveals the effectiveness of lithium bis(oxalate)borate in suppressing undesirable reactions at the electrode-electrolyte interface. The reduced impedance growth with cycling indicates that the protective interphase successfully prevents continuous electrolyte decomposition that would otherwise lead to increased interface resistance [11].

Comparative Performance Metrics Against Fluorinated Additives

The comparative analysis of lithium bis(oxalate)borate against fluorinated additives reveals distinct advantages and trade-offs in high-voltage battery applications. Fluorinated additives, including fluoroethylene carbonate and lithium difluoro(oxalate)borate, represent the primary alternatives to lithium bis(oxalate)borate for high-voltage system stabilization.

Oxidative stability measurements demonstrate that lithium bis(oxalate)borate exhibits excellent high-voltage compatibility, with oxidative stability extending to 5.3 V versus lithium [14]. This compares favorably to fluoroethylene carbonate (4.8 V) and conventional lithium hexafluorophosphate (4.5 V), though it is slightly lower than lithium difluoro(oxalate)borate (5.6 V) [15].

Thermal stability represents a critical advantage of lithium bis(oxalate)borate over fluorinated alternatives. The thermal decomposition temperature of lithium bis(oxalate)borate reaches 302°C, significantly exceeding that of fluoroethylene carbonate (180°C) and lithium hexafluorophosphate (80°C) [16]. This superior thermal stability translates to enhanced safety characteristics in high-voltage applications.

The comparative performance metrics across multiple parameters demonstrate the unique positioning of lithium bis(oxalate)borate:

| Additive | Oxidation Stability (V) | Thermal Stability (°C) | Capacity Retention at 100 cycles (%) | Ionic Conductivity (mS/cm) | Environmental Impact |

|---|---|---|---|---|---|

| Lithium bis(oxalate)borate | 5.3 | 302 | 89.5 | 8.2 | Low |

| Lithium difluoro(oxalate)borate | 5.6 | 240 | 92.3 | 12.5 | Moderate |

| Fluoroethylene carbonate | 4.8 | 180 | 78.4 | 9.8 | Moderate |

| Lithium hexafluorophosphate | 4.5 | 80 | 72.1 | 15.3 | High |

| Lithium bis(fluorosulfonyl)imide | 5.1 | 200 | 81.2 | 10.7 | Moderate |

Environmental considerations favor lithium bis(oxalate)borate due to its fluorine-free composition, reducing concerns related to fluoride toxicity and environmental persistence [17]. Fluorinated additives, while effective, raise environmental and safety concerns due to their fluorine content and potential for hydrogen fluoride generation during decomposition [14].

The mechanism of performance enhancement differs significantly between lithium bis(oxalate)borate and fluorinated additives. While fluorinated additives primarily function through the formation of lithium fluoride-rich interphases, lithium bis(oxalate)borate creates borate-containing interphases with distinct chemical and physical properties [15]. The borate-containing interphases exhibit superior mechanical stability and lithium-ion conductivity compared to lithium fluoride-rich layers [13].

Compatibility studies with graphite anodes reveal that lithium bis(oxalate)borate provides excellent compatibility without the complications associated with fluorinated electrolytes. Fluoroethylene carbonate-based electrolytes, when used as primary solvents, demonstrate poor compatibility with graphite due to continuous reduction and insufficient solid electrolyte interphase formation [14].

Cost considerations favor lithium bis(oxalate)borate due to its relatively simple synthesis from low-cost starting materials including lithium carbonate, oxalic acid, and boric acid [16]. Fluorinated additives typically require more complex synthesis procedures and specialized fluorinated precursors, resulting in higher production costs [15].

The synergistic effects of combined additive systems show promise for optimizing performance. Studies on lithium difluoro(oxalate)borate combined with fluoroethylene carbonate demonstrate that hybrid approaches can achieve oxidative stability of 5.2 V while maintaining capacity retention of 85.7% at 100 cycles [14]. However, these systems retain the environmental concerns associated with fluorinated components.

Long-term stability studies indicate that lithium bis(oxalate)borate maintains consistent performance over extended cycling periods, while some fluorinated additives exhibit degradation products that can compromise long-term stability [11]. The chemical stability of borate-containing interphases provides sustained protection against electrolyte decomposition and electrode degradation.

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;

H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.